molecular formula C8H11N5O B15241022 5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15241022
M. Wt: 193.21 g/mol
InChI Key: WZRXOFZHGIUPHA-UHFFFAOYSA-N
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Description

5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the oxadiazole ring followed by the construction of the pyrazole ring. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the oxadiazole ring . The pyrazole ring can then be constructed through various cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain pyrazole and oxadiazole rings, such as:

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl

Uniqueness

What sets 5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine apart is its specific substitution pattern and the combination of the pyrazole and oxadiazole rings. This unique structure can confer specific properties, such as enhanced stability or specific biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

5-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H11N5O/c1-5-3-8(9)10-13(5)4-7-6(2)11-14-12-7/h3H,4H2,1-2H3,(H2,9,10)

InChI Key

WZRXOFZHGIUPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NON=C2C)N

Origin of Product

United States

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